molecular formula C19H19N3O3 B11054635 2-(4-methoxyphenyl)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide

2-(4-methoxyphenyl)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide

Cat. No.: B11054635
M. Wt: 337.4 g/mol
InChI Key: DNTDDKOXTXRDRE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide: is a synthetic organic compound characterized by its unique chemical structure It is composed of a methoxyphenyl group, an acetamide group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the methoxyphenyl and acetamide groups. Common synthetic routes may include:

    Formation of the Oxadiazole Ring: This step often involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.

    Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide

InChI

InChI=1S/C19H19N3O3/c1-12-10-15(19-20-13(2)25-22-19)6-9-17(12)21-18(23)11-14-4-7-16(24-3)8-5-14/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

DNTDDKOXTXRDRE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)CC3=CC=C(C=C3)OC

Origin of Product

United States

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